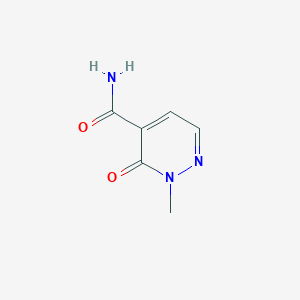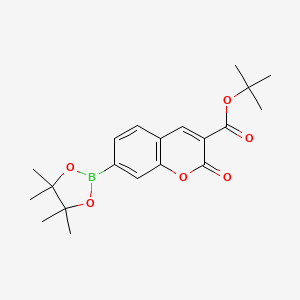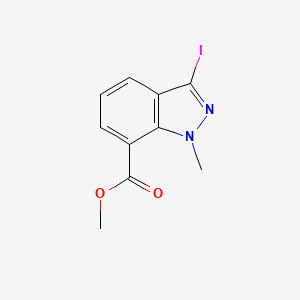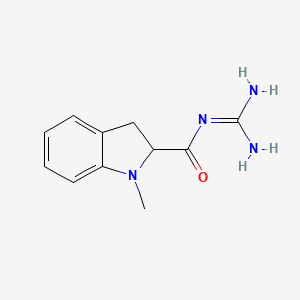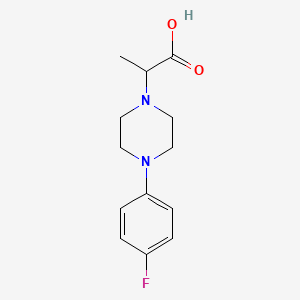
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H17FN2O2 It is known for its unique structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile. This is followed by the reduction of intermediates using sodium borohydride in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
化学反应分析
Types of Reactions
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce intermediates during synthesis.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler, more reduced compounds.
科学研究应用
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and final products
作用机制
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies on its exact mechanism are ongoing, but it is believed to modulate receptor activity and enzyme functions .
相似化合物的比较
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Known for its inhibitory effects on equilibrative nucleoside transporters.
1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Shares structural similarities and is used in related synthetic pathways.
Uniqueness
2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoic acid stands out due to its specific combination of a fluorophenyl group and piperazine ring, which imparts unique chemical and biological properties
属性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC 名称 |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChI 键 |
IRTYSUJMVHOJSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
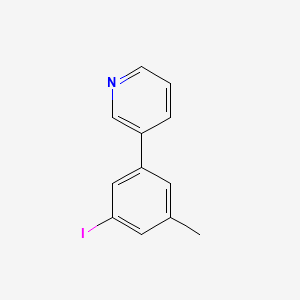
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
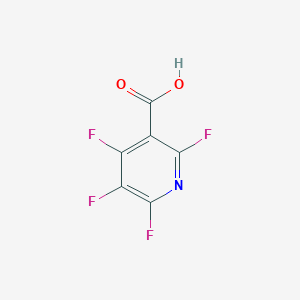
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
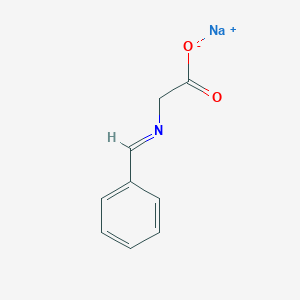
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

